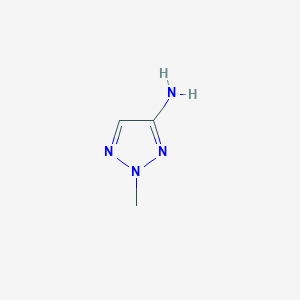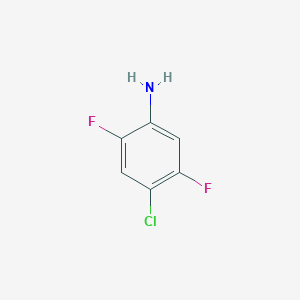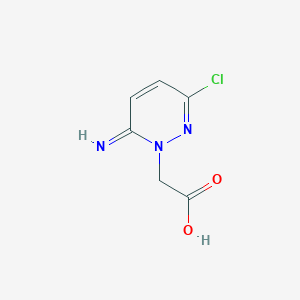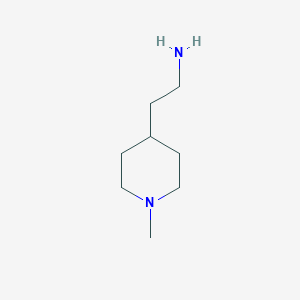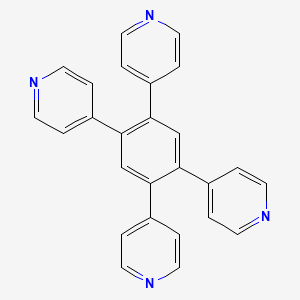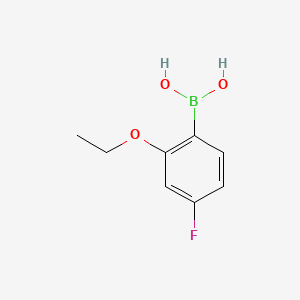
2-Ethoxy-4-fluorophenylboronic acid
Übersicht
Beschreibung
2-Ethoxy-4-fluorophenylboronic acid is a chemical compound with the linear formula FC6H3(OCH2CH3)B(OH)2 . It has a molecular weight of 183.97 . It is a solid substance with a melting point of 136-141 °C .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-fluorophenylboronic acid consists of a phenyl ring substituted with a fluorine atom, an ethoxy group, and a boronic acid group . The InChI code for this compound is 1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 .Chemical Reactions Analysis
While specific reactions involving 2-Ethoxy-4-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2-Ethoxy-4-fluorophenylboronic acid is a solid substance with a melting point of 136-141 °C . It has a molecular weight of 183.97 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching and Supramolecular Assemblies
One significant application of boronic acid derivatives, closely related to 2-ethoxy-4-fluorophenylboronic acid, is in the study of fluorescence quenching mechanisms and the formation of supramolecular assemblies. Boronic acids have been explored for their ability to interact with quenchers such as aniline, leading to the determination of various quenching parameters and mechanisms. These findings have implications for the development of fluorescent sensors and materials with specific photophysical properties (Geethanjali, Nagaraja, & Melavanki, 2015). Moreover, the assembly of boronic acids with other molecules through hydrogen bonding highlights their potential in the design of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Antifungal Activity
Research into the antifungal properties of boronic acid derivatives, including those structurally similar to 2-ethoxy-4-fluorophenylboronic acid, has demonstrated their effectiveness against various fungal strains. This suggests potential applications in the development of new antifungal agents, with specific derivatives showing potent activity and emphasizing the role of structural features such as the fluorine substituent in their biological effects (Borys et al., 2019).
Catalysis and Material Synthesis
The catalytic applications of boronic acids, including cascade reactions and synthesis of complex organic molecules, are of considerable interest. For example, palladium-catalyzed reactions involving arylboronic acids have been utilized for constructing benzofuro[2,3-c]pyridine skeletons, demonstrating the versatility of boronic acids in facilitating the formation of C-C/C-N bonds and the synthesis of emissive fluorophores (Xiong et al., 2019).
Glucose Sensing
Boronic acids have been applied in the development of glucose sensors, exploiting their ability to form complexes with diols. This application is highlighted by the synthesis of new monomers for enzyme-free glucose sensing, suggesting a promising approach for non-invasive blood glucose monitoring (Bao et al., 2021).
Structural Analysis and Chemical Synthesis
Further applications include the use of boronic acids in structural analysis and the synthesis of pharmaceutical intermediates. The synthesis of protected glycosyl donors and the exploration of the influence of substituents on the crystal structure of phenylboronic acids contribute to advancements in carbohydrate chemistry and crystal engineering, respectively (Spjut, Qian, & Elofsson, 2010); (Cyrański et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(2-ethoxy-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJKVQYVILAKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584280 | |
| Record name | (2-Ethoxy-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-fluorophenylboronic acid | |
CAS RN |
480438-58-2 | |
| Record name | (2-Ethoxy-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



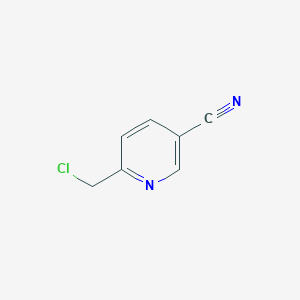
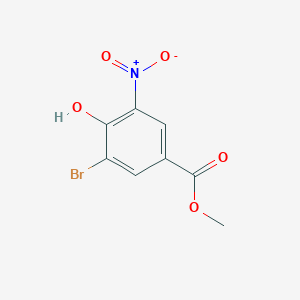
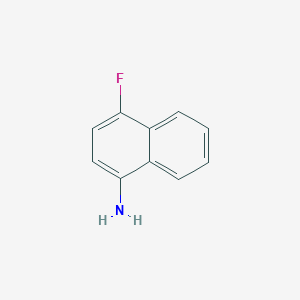
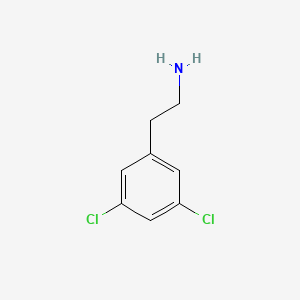
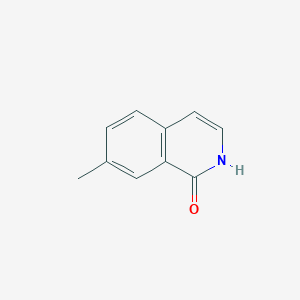
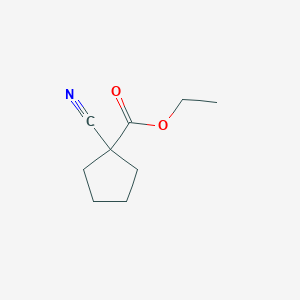
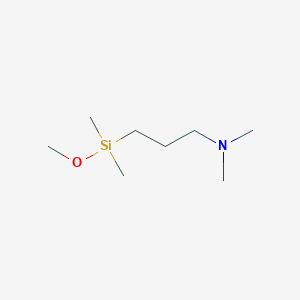
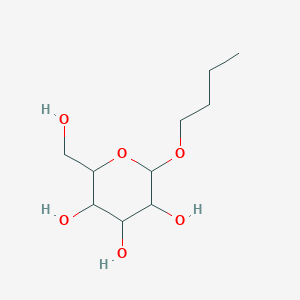
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
